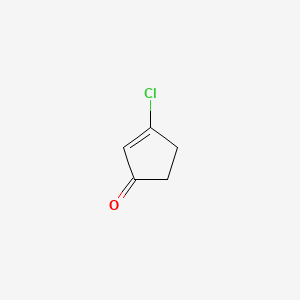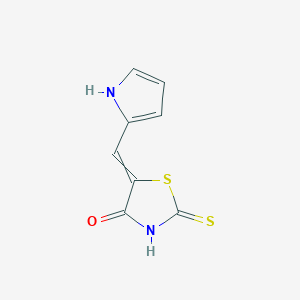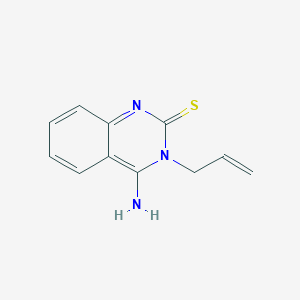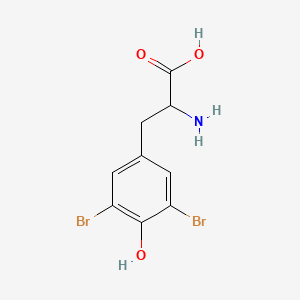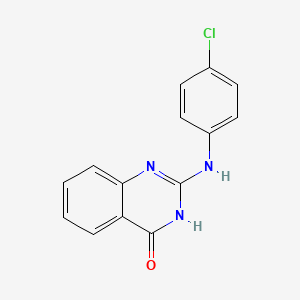
2-(4-chloroanilino)-4(3H)-quinazolinone
Overview
Description
4-Chloroaniline is an organic compound with the formula ClC6H4NH2. It’s a derivative of aniline where one hydrogen atom is replaced by a chlorine atom . Quinazolinone is a heterocyclic chemical compound. There are two isomers of quinazolinone, 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the most common .
Synthesis Analysis
The synthesis of 4-chloroaniline can be achieved through the chlorination of aniline . The synthesis of quinazolinones has been widely studied and there are numerous methods available, many of which involve the condensation of anthranilic acid .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
4-Chloroaniline can undergo various reactions due to the presence of the amino group, which is a nucleophile and can react with electrophiles . Quinazolinones also have a variety of chemical reactions, mainly due to the carbonyl group and the nitrogen in the ring .Physical and Chemical Properties Analysis
4-Chloroaniline is a colorless to light amber liquid with a melting point of -11 to -9 °C and a boiling point of 95-96 °C/11 mmHg . The physical and chemical properties of quinazolinones would depend on the specific substituents on the ring .Scientific Research Applications
1. Broad Applications in Medicinal Chemistry
4(3H)-quinazolinone, including derivatives like 2-(4-chloroanilino)-4(3H)-quinazolinone, is recognized for its wide range of applications in medicinal chemistry. These compounds are known for their antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties. This broad spectrum of biological activities makes them a significant focus in pharmaceutical research (He, Li, Chen, & Xiao‐Feng Wu, 2014).
2. Anticancer Agent Development
Specifically, this compound and its derivatives have been utilized in the synthesis of novel anticancer agents. The synthesis procedures often involve 2-chloromethyl-4(3H)-quinazolinones as key intermediates. These compounds have shown promising anticancer activity in vitro, indicating their potential as therapeutic agents in cancer treatment (Li, He, Han, Gu, He, Qi, Zhao, & Yang, 2010).
3. Synthesis Techniques and Biological Activity
Recent advances in synthesis techniques for 4(3H)-quinazolinones have expanded their potential in various biological applications. For instance, innovative methods using ultrasonic irradiation and silica-supported nanoparticles as catalysts have been developed, enhancing the efficiency and environmental friendliness of the synthesis process. These advancements contribute to the exploration of 4(3H)-quinazolinone derivatives for diverse pharmacological activities (Heravi, Sadjadi, Sadjadi, Oskooie, & Bamoharram, 2009).
4. Role in Synthesizing Quinazoline-4-One Derivatives
Quinazoline-4-one derivatives, which include this compound, have been extensively studied for their significant biological and pharmacological properties. These compounds have shown a wide range of activities, including antibacterial, antifungal, antiviral, anticonvulsant, antitumor, antihypertensive, analgesic, and anti-inflammatory effects. This diversity underscores the importance of 4(3H)-quinazolinone derivatives in drug discovery and development (Amrutkar, Amrutkar, & Ranawat, 2020).
Mechanism of Action
Safety and Hazards
4-Chloroaniline is considered hazardous. It can cause temporary incapacitation or residual injury. It must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur . The safety and hazards of quinazolinones would depend on the specific substituents on the ring .
Future Directions
Properties
IUPAC Name |
2-(4-chloroanilino)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-9-5-7-10(8-6-9)16-14-17-12-4-2-1-3-11(12)13(19)18-14/h1-8H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNCZDGSYUHDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363429 | |
| Record name | 1P-365S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60420-44-2 | |
| Record name | 1P-365S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


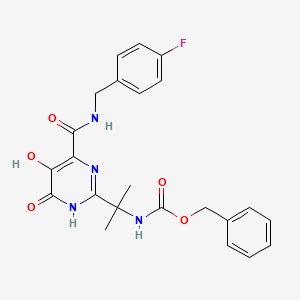
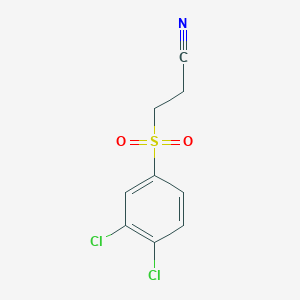

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3032794.png)

![5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B3032796.png)
![2,3-Dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B3032798.png)
![6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032799.png)
